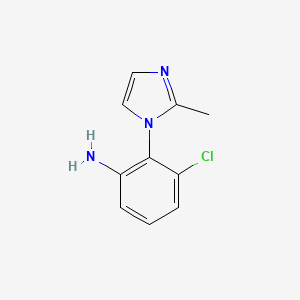

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine” is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 . It’s used for proteomics research .

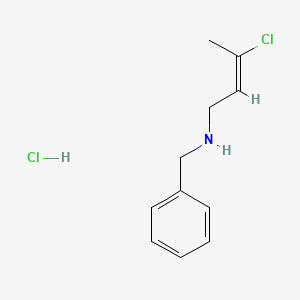

Molecular Structure Analysis

The molecular structure of this compound can be represented as CC1=NC=CN1C2=C(C=CC=C2Cl)N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.66 . Other physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound and its derivatives are central to various synthetic processes. For example, Yutilov et al. (2006) described the synthesis of imidazo[4,5-b]pyridin-2-ones, showcasing the compound's role in generating complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Y. M. Yutilov, N. N. Smolyar, & D. Lomov, 2006). Similarly, Mohanta and Sahu (2013) focused on insilico designing and synthesis of imidazole derivatives as antimicrobial agents, highlighting the potential for creating new drugs (Rajkumar Mohanta & S. Sahu, 2013).

Antimicrobial Activity

The antimicrobial potential of derivatives has been explored, with compounds designed to enhance potency against infectious diseases through insilico methods and synthesis. This underlines the significance of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine in developing new therapeutic agents (Rajkumar Mohanta & S. Sahu, 2013).

Material Science and Sensor Technology

In material science, the compound's derivatives have been utilized in sensor technology. For instance, Sun et al. (2014) developed a pair of differential H/D isotope-coded derivatization reagents for the determination of aldehydes in aquatic products, showcasing the compound's application in analytical chemistry and food safety (Zhiwei Sun et al., 2014).

Anticonvulsant Activity

The anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has been investigated, demonstrating the compound's relevance in pharmaceutical research aimed at developing new treatments for epilepsy (Zeynep Aktürk et al., 2002).

Organic Electronics

Furthermore, the compound has implications in organic electronics, as indicated by research into luminescent materials and organic light-emitting diodes (OLEDs), which are critical for developing advanced display technologies (J. Jayabharathi et al., 2020).

Propriétés

IUPAC Name |

3-chloro-2-(2-methylimidazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCHLSXHJKSEEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)